cis-2-Amino-4-cyclohexene-1-carboxamide

Description

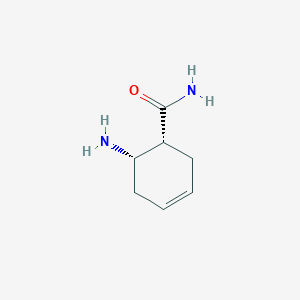

Structure

3D Structure

Properties

IUPAC Name |

(1R,6S)-6-aminocyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMUPIBGRUPBHN-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of cis-2-Amino-4-cyclohexene-1-carboxamide

Stereoselective synthesis is paramount in producing this compound, ensuring the correct three-dimensional structure which is crucial for its potential applications. This involves methods that selectively produce one stereoisomer over others.

Asymmetric synthesis aims to create specific enantiomers of a chiral molecule. Organocatalytic domino or cascade reactions have emerged as a powerful strategy for constructing complex molecular frameworks with multiple adjacent stereogenic centers from simple precursors. nih.gov For instance, a one-pot procedure involving an enantioselective Michael addition promoted by an amino-squaramide catalyst can lead to highly substituted cyclohexanes with excellent stereoselectivities (96–99% ee). nih.gov

Another approach involves the use of chiral auxiliaries, such as Oppolzer's chiral auxiliary, to guide the stereochemical outcome of a reaction. nih.gov This method has been successfully used to access enantiopure cyclic amino acids. nih.gov Furthermore, the application of chiral imine building blocks, specifically sulfinimines (thiooxime S-oxides), provides a robust methodology for the enantioselective synthesis of various amino acids and their derivatives. nih.govrsc.org These strategies are foundational in developing pathways to enantiomerically pure forms of this compound.

Diastereoselective control focuses on creating the correct relative stereochemistry between different chiral centers within a molecule, in this case, the cis configuration. One effective method involves the stereoselective intramolecular conjugate addition of a benzamide (B126) group to a cyclohexenone intermediate, which can selectively produce the cis product. unirioja.es

Reaction conditions play a critical role in directing diastereoselectivity. For example, in certain organocatalytic sequences, excellent diastereoselectivity (>30:1 dr) can be achieved, potentially through a dynamic kinetic resolution where a base mediates the deprotonation and selective protonation of the intermediate. nih.gov The choice of catalyst and reaction solvent can significantly influence the yield and stereochemical outcome. nih.gov Ring-closing metathesis is another powerful tool used in synthesizing cyclic amino acid derivatives, often following a rearrangement that proceeds with high diastereoselectivity through a specific transition state. nih.gov

Table 1: Optimization of Diastereoselective Synthesis

| Entry | Base (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | - | Toluene | 53 | >30:1 | 98 |

| 2 | TBD (20) | Dichloromethane | 71 | >30:1 | 98 |

| 3 | DBU (20) | Dichloromethane | 65 | >30:1 | 98 |

| 4 | K₂CO₃ (20) | Dichloromethane | <10 | - | - |

Data synthesized from studies on analogous cyclohexane (B81311) systems. nih.gov

When a synthesis produces a racemic or diastereomeric mixture, resolution techniques are employed to separate the desired stereoisomer. A classical approach is the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. mdpi.com For example, L-Dibenzoyltartaric acid (L-DBTA) can be used to selectively form a salt with one enantiomer, allowing for its isolation.

Chromatographic methods are also highly effective for separating stereoisomers. mdpi.com Chiral stationary phases (CSPs) in techniques like gas chromatography (GC) or liquid chromatography (LC) can directly separate enantiomers based on differential interactions. mdpi.com For diastereomeric mixtures that are difficult to separate, one isomer can sometimes be selectively reacted to facilitate separation. For instance, in a mixture of cis/trans isomers, the cis-isomer can be selectively esterified, allowing the unreacted trans-isomer to be isolated. google.compatsnap.com

Precursor Synthesis and Functionalization Strategies

The synthesis of the target carboxamide relies on the effective preparation and subsequent modification of key precursors, primarily the corresponding carboxylic acid.

The backbone of the target molecule, cis-2-Amino-4-cyclohexene-1-carboxylic acid, can be constructed through several synthetic routes. nih.gov A powerful method for forming the substituted cyclohexene (B86901) ring is the Diels-Alder reaction. unirioja.es This reaction, involving an oxygenated diene like Danishefsky's diene and a dienophile such as methyl 2-benzamidoacrylate, can produce the core cyclic structure. unirioja.es Subsequent chemical transformations are then required to install the correct functional groups and stereochemistry.

Another strategy involves the catalytic hydrogenation of an aromatic precursor, such as p-aminobenzoic acid, using a ruthenium on carbon (Ru/C) catalyst. google.comgoogleapis.com While this method often yields a mixture of cis and trans isomers, the reaction conditions can be tuned to favor one over the other. google.comgoogleapis.com

Table 2: Hydrogenation of p-Aminobenzoic Acid

| Catalyst | Pressure (bar) | Temperature (°C) | Result |

|---|---|---|---|

| 5% Ru/C | 15 | 100 | Full conversion, cis:trans ratio = 1:4.6 |

Data from the synthesis of the saturated analogue. google.com

The final step in the synthesis is the conversion of the carboxylic acid group of the precursor into the primary amide (carboxamide). This transformation, known as amidation, is a cornerstone of organic synthesis. nih.gov The most common method involves activating the carboxylic acid and then reacting it with an amine source, typically ammonia (B1221849) for a primary amide.

Peptide coupling reagents are highly effective for this purpose. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with HOBt (Hydroxybenzotriazole) are frequently used to facilitate amide bond formation under mild conditions, which is crucial for preserving the stereochemical integrity of the molecule. The carboxylic acid is converted into a more reactive intermediate, which then readily reacts with ammonia to yield this compound.

Cyclohexene Ring Modifications

The cyclohexene ring of this compound is a versatile scaffold amenable to various chemical modifications. These transformations can alter the compound's properties and create derivatives with unique structural features. Key modifications include oxidation and reduction reactions that target the double bond and other positions on the ring.

Oxidation: The double bond within the cyclohexene ring is susceptible to oxidation, which can lead to a range of functionalized products. The use of common oxidizing agents can introduce new functional groups. For instance, oxidation can convert the alkene into epoxides or diols, which serve as intermediates for further synthetic manipulations.

Reduction: Catalytic hydrogenation can reduce the double bond of the cyclohexene ring, yielding the corresponding saturated cyclohexane derivative. This transformation alters the geometry of the ring and removes the planarity associated with the sp2-hybridized carbons. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction. For example, reagents like sodium borohydride (B1222165) and lithium aluminum hydride can be used for various reduction purposes in related structures.

Novel Synthetic Routes and Catalytic Approaches

The synthesis of the specific stereoisomer, this compound, requires precise control over both regioselectivity and stereoselectivity. Modern synthetic chemistry offers several powerful tools to achieve this, including pericyclic reactions, base-promoted cyclizations, and the use of advanced catalytic systems.

Diels-Alder Reactions in Cyclohexene Formation

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. caltech.eduscience.gov This [4+2] cycloaddition reaction offers a powerful method to construct the cyclohexene core with a high degree of stereochemical control. caltech.educerritos.edu The reaction joins a conjugated diene with a dienophile, and its stereoselective nature can establish up to four contiguous stereocenters in a single step. caltech.edu

In the context of synthesizing substituted cyclohexenes, aminosiloxy dienes have demonstrated exceptionally high reactivity with a variety of electron-deficient dienophiles. orgsyn.org These reactions proceed under mild conditions and provide the resulting cycloadducts with high yields and complete regioselectivity. orgsyn.org The use of chiral versions of these dienes opens a pathway for asymmetric synthesis, allowing for the production of specific enantiomers. orgsyn.org The versatility of the resulting products makes them valuable intermediates; for instance, they can undergo reduction or, under acidic conditions, be converted into functionalized cyclohexenones. orgsyn.org

| Diene Type | Dienophile Example | Catalyst/Conditions | Outcome |

| Aminosiloxy diene | Methyl acrylate | Mild thermal conditions | High-yield formation of the cycloadduct with complete regioselectivity. orgsyn.org |

| 1,3-Butadiene | Maleic Anhydride | Thermal | Forms a cyclohexene dicarboxylic anhydride, a precursor for further functionalization. cerritos.edu |

| Cyclopentadiene | Cinnamaldehyde | Chiral secondary amine (e.g., proline derivative) | Catalytic, enantioselective formation of exo and endo products. caltech.edu |

The table above provides illustrative examples of Diels-Alder reactions relevant to the formation of substituted cyclohexene rings.

Base-Promoted Heterocyclizations and Ring Closure Reactions

The functional groups present on the this compound scaffold, namely the primary amine and the carboxamide, can participate in intramolecular reactions to form new heterocyclic rings. Base-promoted cyclizations are a common strategy to facilitate these transformations. For example, a base can deprotonate the carboxamide nitrogen, creating a nucleophile that can attack an electrophilic center within the same molecule. Such intramolecular ring closures are crucial for building more complex molecular architectures.

Research has shown that the carboxamide group can act as a nucleophile in intramolecular Michael additions, leading to the formation of new ring systems. researchgate.net Base-promoted [3+3] cyclization reactions involving amides have also been developed, providing a facile method to access six-membered heterocyclic compounds like 6H-1,3-oxazin-6-ones under mild, metal-free conditions. rsc.org These methodologies highlight the potential for using the inherent functionality of this compound or its precursors to generate novel heterocyclic derivatives.

Application of Advanced Reagents and Catalysis (e.g., Hypervalent Iodine, Boron Catalysts)

Modern organic synthesis increasingly relies on advanced reagents and catalysts to achieve transformations with high efficiency and selectivity.

Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents have become powerful tools in organic synthesis due to their stability, low toxicity, and mild reaction conditions. nih.gov They are effective oxidants and can facilitate a wide range of functionalizations of alkenes, including dichlorination, difluorination, dioxygenation, and diamination. nih.gov These reagents can activate alkenes directly in a metal-free manner, making them attractive for green chemistry applications. nih.gov Cyclic hypervalent iodine reagents often exhibit enhanced stability and have been developed for various atom-transfer reactions. illinois.edu Reagents such as (diacetoxyiodo)benzene (B116549) and Dess-Martin periodinane are widely used for selective oxidations. dovepress.compsu.edu

| Reagent Class | Specific Example | Typical Application in Alkene Chemistry |

| Iodine(III) Reagents | (Diacetoxyiodo)benzene (PIDA) | Oxidative functionalization, dioxygenation. psu.edu |

| Iodine(III) Reagents | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Oxidative functionalization of alkenes and arenes. psu.edu |

| Iodine(V) Reagents | Dess-Martin Periodinane (DMP) | Mild and selective oxidation of alcohols to aldehydes/ketones. dovepress.com |

| Cyclic Iodine(III) Reagents | Togni's Reagents | Electrophilic trifluoromethylation of alkenes and other substrates. illinois.edu |

The table above summarizes common hypervalent iodine reagents and their applications.

Boron Catalysts: Organoboron compounds are versatile, serving not only as stoichiometric reagents but also as effective catalysts. researchgate.net The electronic and steric properties of the boron center can be easily modified, leading to a wide range of catalytic activities. researchgate.net Boronic acids are particularly powerful catalysts that can operate through various activation modes, including Lewis acid behavior. chemrxiv.org Boron-based catalysts have been successfully applied in C-C bond-forming reactions and in the synthesis of α-aminoboronic acids. researchgate.netrsc.org Their use in asymmetric catalysis is an area of active research, with the potential to create chiral centers with high enantioselectivity. chemrxiv.org A number of amine-borane derivatives have been synthesized and studied for a range of potential activities. nih.gov

Role of Protecting Group Chemistry in Synthetic Sequences

The synthesis of multifunctional molecules like this compound often necessitates the use of protecting groups. libretexts.org The amino group is particularly reactive towards a wide array of reagents and must often be masked to prevent undesired side reactions while other parts of the molecule are being modified. libretexts.org

The selection of a suitable protecting group is critical and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal without affecting the rest of the molecule. Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net

Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under basic and nucleophilic conditions but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.net

Fmoc Group: The Fmoc group is introduced using Fmoc chloride (Fmoc-Cl) or Fmoc-OSu. researchgate.net It is stable to acidic conditions but is cleaved by bases, commonly a solution of piperidine (B6355638) in DMF. researchgate.netug.edu.pl This orthogonality to the Boc group is highly valuable in complex syntheses, allowing for the selective deprotection of different amino groups within the same molecule. ug.edu.pl

The strategic application of protecting groups is fundamental to achieving a successful synthesis, ensuring that functional groups are manipulated in the desired sequence. slideshare.net

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., Trifluoroacetic Acid) researchgate.net |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., 20% Piperidine in DMF) ug.edu.pl |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation researchgate.net |

| Triphenylmethyl | Trityl (Trt) | Trityl chloride | Mild Acidic libretexts.org |

The table above lists common amine protecting groups and their standard removal conditions.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

The precise arrangement of atoms and functional groups in cis-2-Amino-4-cyclohexene-1-carboxamide is determined using a suite of spectroscopic methods. Each technique provides unique insights into the molecular architecture, from connectivity to stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY, TOCSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC, NOESY) NMR experiments would be employed to assign the chemical shifts and establish the connectivity of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclohexene (B86901) ring and those of the amino and carboxamide groups. The olefinic protons (H-4 and H-5) would resonate in the downfield region, typically between 5.5 and 6.0 ppm. The protons adjacent to the amino (H-2) and carboxamide (H-1) groups would appear in the range of 2.5 to 4.0 ppm. The remaining methylene (B1212753) protons (H-3 and H-6) would likely produce complex multiplets in the upfield region. The protons of the primary amine and amide groups would appear as broad signals whose chemical shifts are dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the chemical environment of each carbon atom. The olefinic carbons (C-4 and C-5) would be found in the range of 120-135 ppm. The carbon bearing the carboxamide group (C-1) and the carbon bearing the amino group (C-2) would be expected between 40 and 60 ppm. The methylene carbons (C-3 and C-6) would resonate at higher field, typically between 20 and 40 ppm. The carbonyl carbon of the carboxamide group would be the most downfield signal, expected around 170-180 ppm. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 2.5 - 3.5 | 40 - 50 |

| 2 | 3.0 - 4.0 | 50 - 60 |

| 3 | 2.0 - 2.5 | 25 - 35 |

| 4 | 5.5 - 6.0 | 120 - 135 |

| 5 | 5.5 - 6.0 | 120 - 135 |

| 6 | 2.0 - 2.5 | 20 - 30 |

| C=O | - | 170 - 180 |

| NH₂ | Variable (broad) | - |

| CONH₂ | Variable (broad) | - |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the protons within the cyclohexene ring. For instance, correlations would be expected between H-1 and H-2, H-2 and H-3, H-3 and H-4, and so on.

TOCSY (Total Correlation Spectroscopy) would extend these correlations to show entire spin systems, for example, connecting all the protons on the six-membered ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the cis stereochemistry of the substituents and the conformational preferences of the ring. Protons that are close in space, even if not directly bonded, will show cross-peaks.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tracercro.com These methods are particularly useful for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and amide groups would appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretching of the primary amide (Amide I band) would be a strong absorption around 1650-1680 cm⁻¹. The N-H bending of the amine and amide (Amide II band) would be observed near 1600 cm⁻¹. The C=C stretching of the cyclohexene ring would likely appear around 1650 cm⁻¹, potentially overlapping with the amide I band. C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a symmetric and less polar bond, would be expected to show a strong signal in the Raman spectrum. Symmetrical stretching vibrations of the carbon backbone would also be more prominent in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H (Amine/Amide) | Stretching | 3400-3200 (broad) | Weak |

| C=O (Amide I) | Stretching | 1650-1680 (strong) | Medium |

| N-H (Amide II) | Bending | ~1600 | Weak |

| C=C (Olefin) | Stretching | ~1650 (medium) | Strong |

| C-H (sp²) | Stretching | 3100-3000 | Medium |

| C-H (sp³) | Stretching | 3000-2850 | Medium |

Chiroptical Spectroscopy: Circular Dichroism (CD)

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. bgsu.edu The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, including the absolute configuration and the conformational preferences of the molecule in solution. acs.org While a specific CD spectrum for this compound is not documented, the technique would be essential for confirming the enantiomeric purity and studying conformational changes.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₂N₂O), high-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer structural information. Expected fragmentation pathways could include the loss of the carboxamide group (CONH₂), the amino group (NH₂), or cleavage of the cyclohexene ring, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of a chiral compound. Although a crystal structure for this compound has not been reported, this method would be invaluable for confirming the cis relationship between the amino and carboxamide substituents and for revealing the precise conformation of the cyclohexene ring in the crystalline form. ubc.caresearchgate.net It would also provide detailed information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational Approaches to Conformational Preferences

The cyclohexene ring is not planar and exists in a number of interconverting conformations, with the half-chair being the most stable. The presence of substituents influences the equilibrium between these conformations. Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules like this compound.

Theoretical calculations, using methods such as density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to determine the relative energies of different possible conformations. mst.eduresearchgate.net For a disubstituted cyclohexene, the substituents can occupy pseudo-axial or pseudo-equatorial positions. In general, bulky substituents prefer to occupy the pseudo-equatorial position to minimize steric strain. libretexts.orgyoutube.com

For this compound, computational studies would explore the various half-chair conformations, considering the different possible orientations of the amino and carboxamide groups. These calculations would identify the lowest energy conformer(s) and provide insights into the geometric parameters and the energy barriers for interconversion between different conformations. acs.org The results of such computational analyses are often correlated with experimental data, particularly from NMR spectroscopy, to provide a comprehensive understanding of the molecule's structure and dynamics in solution. frontiersin.orgnih.gov

Molecular Mechanics (MM) and Energy Minimization (EM) Simulations

Molecular mechanics (MM) methods provide a computationally efficient way to predict the geometry of molecules. These methods use a simplified, classical mechanics-based model to calculate the potential energy of a molecule as a function of its atomic coordinates. Energy minimization (EM) is a computational process that systematically alters the geometry of a molecule to find a structure with the lowest possible potential energy, known as the energy minimum.

For a molecule like this compound, with its flexible cyclohexene ring and rotatable substituent groups (amino and carboxamide), multiple low-energy conformations may exist. MM and EM simulations can be used to identify these stable conformations and to estimate their relative energies. This information is crucial for understanding which shapes the molecule is most likely to adopt.

Molecular Dynamics (MD) Simulations for Dynamic Conformations

While MM and EM provide static pictures of low-energy conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe how the molecule moves and changes shape at a given temperature. nih.govmdpi.com

For this compound, MD simulations can reveal:

The flexibility of the cyclohexene ring and the accessible range of its puckering motions.

The rotational dynamics of the amino and carboxamide groups.

The formation and breaking of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation.

How the molecule interacts with solvent molecules, which can affect its conformational preferences. nih.gov

By analyzing the trajectory of an MD simulation, researchers can identify the most frequently visited conformations and the energy barriers between them, providing a more complete picture of the molecule's conformational landscape.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of molecular geometry and electronic structure than MM methods. DFT calculations are computationally more intensive but can provide valuable insights into:

Optimized Geometry: DFT can be used to perform a high-level geometry optimization, providing very accurate bond lengths, bond angles, and dihedral angles for the most stable conformation(s) of this compound.

Electronic Properties: DFT can be used to calculate a wide range of electronic properties, such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are key to understanding the molecule's reactivity and its potential to interact with other molecules.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR/Raman spectra)

Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and to aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The magnetic environment of each nucleus in a molecule determines its NMR chemical shift. ucl.ac.uk Computational methods, often based on DFT, can be used to calculate the magnetic shielding of each nucleus, which can then be converted into a predicted chemical shift. ucl.ac.ukmodgraph.co.uk For this compound, this would involve predicting the ¹H and ¹³C chemical shifts for each unique atom in the molecule. Comparing these predicted shifts with experimental data can help to confirm the molecule's structure and conformational preferences. modgraph.co.uk

IR/Raman Spectra: Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule. Computational methods can be used to calculate the frequencies and intensities of these vibrational modes. For this compound, this would involve predicting the frequencies of characteristic vibrations, such as the C=O stretch of the carboxamide group, the N-H stretches of the amino and carboxamide groups, and the C=C stretch of the cyclohexene ring. This information can be invaluable for interpreting experimental IR and Raman spectra.

Mechanistic Organic Chemistry and Reaction Kinetics

Investigation of Formation Mechanisms for cis-2-Amino-4-cyclohexene-1-carboxamide and its Precursors

The formation of the this compound structure involves complex synthetic pathways, most notably the construction of the substituted cyclohexene (B86901) ring, which is often achieved through cycloaddition reactions like the Diels-Alder reaction. cerritos.eduresearchgate.net The specific cis stereochemistry between the amino and carboxamide groups points to highly controlled reaction conditions and mechanisms.

Polymerization Mechanisms (e.g., N-carboxyanhydride (NCA) polymerization of related β-amino acids)

While this compound is a small molecule, the synthesis of its precursors, particularly those derived from β-amino acids, can be related to polymerization chemistry. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. nih.govwikipedia.org Similar principles can be applied to the polymerization of β-amino acid NCAs (β-NCAs), which would be structurally related precursors to the target molecule. illinois.edu

Two primary mechanisms govern NCA polymerization: the "amine mechanism" and the "activated monomer" (AM) mechanism. nih.govillinois.edu

Amine Mechanism : This is a nucleophilic ring-opening chain growth process initiated by a nucleophile, typically a primary amine. The initiator attacks the C-5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamate, which then decarboxylates to regenerate a terminal amine. This new amine can then attack another NCA monomer, propagating the chain. illinois.eduuoi.gr This mechanism is generally preferred for achieving controlled polymerization with low polydispersity, especially when using high-vacuum techniques to minimize side reactions. uoi.gr

Activated Monomer (AM) Mechanism : This pathway is favored when using strong, non-nucleophilic bases as initiators. The base deprotonates the N-H bond of the NCA monomer, creating an anionic, highly nucleophilic "activated monomer." This anion then attacks another NCA molecule, propagating the polymerization. This mechanism can lead to very high molecular weight polymers but often suffers from a lack of control and side reactions. nih.govillinois.edu

The choice of initiator and reaction conditions dictates which mechanism prevails, affecting the structure and properties of the resulting polymer.

Stereochemical Outcomes and Stereoselectivity Control

The stereochemistry of this compound, with its defined cis relationship between the C1 and C2 substituents, is a critical aspect of its synthesis. Achieving such stereocontrol is a significant challenge in organic synthesis.

The formation of the cyclohexene ring is often accomplished via a Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring and can create up to four stereocenters in a single step. nih.gov The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with π-systems preferentially adopt an endo position in the transition state, leading to the cis product. This preference arises from favorable secondary orbital interactions between the diene and dienophile.

Strategies for controlling stereoselectivity in the synthesis of such molecules include:

Substrate Control : The inherent stereochemistry of the diene and dienophile can direct the outcome of the cycloaddition.

Chiral Auxiliaries : Attaching a chiral auxiliary to one of the reactants can effectively shield one face of the molecule, leading to a diastereoselective reaction.

Organocatalysis : Chiral amines or Brønsted acids can be used to catalyze the reaction enantioselectively. For instance, chiral phosphoric acids can form hydrogen bonds with reactants to create a chiral environment that directs the stereochemical outcome. nih.govchinesechemsoc.org

Lewis Acid Catalysis : Chiral Lewis acids can coordinate to the dienophile, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction, and controlling the facial selectivity of the diene's approach.

The table below summarizes different catalytic approaches to control stereoselectivity in reactions relevant to the formation of substituted cyclohexenes.

| Catalyst Type | Mechanism of Control | Typical Outcome | Reference |

| Chiral Lewis Acid | Coordination to dienophile, facial blocking | High enantioselectivity (ee) | chinesechemsoc.org |

| Chiral Brønsted Acid | Hydrogen bonding, activation of reactants | High enantioselectivity (ee) | chinesechemsoc.org |

| Organocatalyst (e.g., amino-squaramide) | Formation of chiral intermediates (iminium/enamine) | High diastereoselectivity (dr) and enantioselectivity (ee) | nih.gov |

| Achiral Base (e.g., DBU) | Epimerization, dynamic kinetic resolution | Favoring the thermodynamically more stable diastereomer | nih.gov |

Role of Catalysts and Co-catalysts in Reaction Pathways (e.g., Base-Initiated Polymerization, DBU-based catalysis)

Catalysts play a pivotal role in directing the reaction pathways for the synthesis of this compound and its precursors.

In the context of NCA polymerization, primary amines are common initiators for controlled polymer growth, while strong bases like alkoxides can initiate rapid, less controlled polymerization. illinois.edu

For the formation and modification of the core structure, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a widely used non-nucleophilic, sterically hindered organic base. taylorandfrancis.com Its functions in relevant synthetic transformations include:

Promoting Elimination Reactions : DBU can be used to create double bonds, for instance, in the formation of a cyclohexenone intermediate from a substituted cyclohexanone. unirioja.es

Catalyzing Condensation Reactions : It is effective in Henry reactions (nitroaldol reactions), which could be used to build precursors to the target molecule. mdpi.com

Michael Additions : DBU can catalyze Michael additions, a key step in many cascade reactions that form complex cyclic systems. nih.gov

Amidation : Recent studies have shown DBU can also act as a nucleophilic catalyst for esterification and potentially amidation reactions. taylorandfrancis.com

The choice of catalyst is crucial; for example, in C-H amidation reactions, rhodium and iridium catalysts show unique reactivity and can achieve high regio- and enantioselectivity with the appropriate chiral ligands. mdpi.com

Elucidation of Reaction Intermediates

Identifying reaction intermediates is key to understanding the mechanism of formation. In the synthesis of this compound, several transient species can be postulated.

Diels-Alder Transition State : In the cycloaddition step, the reaction proceeds through a concerted, cyclic transition state rather than a distinct intermediate. cerritos.edunih.gov The geometry of this transition state (endo vs. exo) determines the final stereochemistry.

NCA Polymerization Intermediates : In the amine-initiated ROP of NCAs, the propagating species is a polymer chain with a terminal primary amine. In the activated monomer mechanism, the key intermediate is the deprotonated, anionic NCA monomer. illinois.eduuoi.gr

Amidation Intermediates : The final formation of the carboxamide group from a carboxylic acid or ester precursor typically involves the activation of the carboxyl group. This can lead to intermediates such as acyl chlorides, mixed anhydrides, or activated esters, which are then attacked by the amine.

Carbocation Intermediates : In some related reactions, such as rhodium-catalyzed alkene oxyamination, aziridine (B145994) ring-opening can lead to carbocation intermediates. This can sometimes result in stereochemical scrambling, where an initially stereospecific reaction yields a mixture of diastereomers. acs.org

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms, rationalizing experimental observations, and predicting outcomes.

Transition State Analysis using DFT

DFT calculations are widely used to model the transition states of chemical reactions, providing insights into reaction barriers and stereoselectivity. rsc.org

For the Diels-Alder reaction, DFT can be used to calculate the activation energies for the different possible pathways (e.g., endo and exo approaches). nih.govresearchgate.net The calculated energy difference between the endo and exo transition states can explain the experimentally observed diastereoselectivity. Studies have shown that for many Diels-Alder reactions, the transition state leading to the cis (endo) product is lower in energy, thus favoring its formation. researchgate.net

The table below presents hypothetical DFT-calculated energy barriers for a model Diels-Alder reaction, illustrating how computational analysis can predict stereochemical outcomes.

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Major Product | Reference |

| endo (leads to cis) | 0.0 | 0.0 | Yes | nih.govresearchgate.net |

| exo (leads to trans) | +2.1 | +2.5 | No | nih.govresearchgate.net |

These calculations reveal that the endo pathway is favored both electronically and in terms of free energy, consistent with the formation of a cis-substituted cyclohexene product. DFT methods like B3LYP with basis sets such as 6-31G** have shown excellent agreement with experimental data for predicting these energy barriers. rsc.org Such analyses are crucial for understanding the origins of stereoselectivity and for the rational design of catalysts that can further enhance it.

Reaction Coordinate Mapping

The theoretical examination of a reaction pathway for this compound involves the mapping of the potential energy surface. This mapping helps in the identification of the transition state and any intermediates that may form during the course of a reaction. A reaction coordinate diagram plots the energy of the system against the progression of the reaction, providing a visual representation of the energy changes.

For a hypothetical reaction involving this compound, such as an intramolecular cyclization, the reaction coordinate would illustrate the energy of the molecule as it transitions from its initial conformation, through a high-energy transition state, to the final product. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter that can be determined from this map and is indicative of the reaction rate.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

The following table presents a hypothetical energy profile for a reaction, illustrating the energy at different points along the reaction coordinate. This data is for illustrative purposes to demonstrate the concept of reaction coordinate mapping.

| Reaction Coordinate | Potential Energy (kJ/mol) | Species |

| 0 | 15 | Reactant (this compound) |

| 0.25 | 30 | Intermediate 1 |

| 0.5 | 85 | Transition State |

| 0.75 | 20 | Intermediate 2 |

| 1 | 0 | Product |

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and rate. For a molecule like this compound, which possesses both polar (amino and carboxamide groups) and nonpolar (cyclohexene ring) moieties, the choice of solvent is particularly crucial.

Polar solvents may stabilize charged intermediates and transition states through solvation, potentially lowering the activation energy and accelerating the reaction rate. chemrxiv.org Conversely, nonpolar solvents may favor reactions where the transition state is less polar than the reactants. The dielectric constant of the solvent is a key property that influences these interactions. chemrxiv.org

For reactions involving the amino group of this compound, such as nucleophilic addition to an α,β-unsaturated compound, the polarity of the solvent can influence the reaction kinetics. nih.gov In some cases, a change in solvent can alter the reaction mechanism itself, for example, by favoring a stepwise versus a concerted pathway. nih.gov The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a significant role in stabilizing or destabilizing reactants and transition states.

Table 2: Hypothetical Solvent Effects on the Rate Constant of a Reaction of this compound

This table provides hypothetical data on how the rate constant (k) for a reaction involving this compound might vary with different solvents. This data is for illustrative purposes.

| Solvent | Dielectric Constant (ε) | Rate Constant (k) (s⁻¹) |

| Hexane | 1.9 | 1.2 x 10⁻⁵ |

| Diethyl Ether | 4.3 | 5.8 x 10⁻⁵ |

| Acetone | 21 | 3.4 x 10⁻⁴ |

| Ethanol | 24.5 | 8.9 x 10⁻⁴ |

| Water | 80.1 | 5.2 x 10⁻³ |

Biological Activity and Molecular Mode of Action in Vitro Studies

Evaluation of Molecular Interactions with Biological Targets (In Vitro)

In vitro studies are fundamental to characterizing the interaction of a compound with specific biological molecules. For analogues of cis-2-Amino-4-cyclohexene-1-carboxamide, these evaluations have centered on ligand-receptor binding and enzyme inhibition assays to determine affinity, selectivity, and potency.

Integrins are a family of cell adhesion receptors involved in a wide range of physiological and pathological processes, including tumor angiogenesis. The αvβ3, αvβ5, and α5β1 integrins, in particular, are known to be overexpressed in tumor vascular tissues. nih.gov These integrins recognize and bind the Arg-Gly-Asp (RGD) sequence in their natural ligands. nih.gov

Research into cyclic RGD peptides incorporating scaffolds structurally related to the aminocyclohexene core, such as cis-2-amino-1-cyclopentanecarboxylic acid (cis-β-ACPC), provides insight into potential integrin-binding activity. These studies utilize cell adhesion assays to determine the concentration of the compound required for 50% inhibition of cell adhesion (IC50) to extracellular matrix proteins like vitronectin. In one such study, cyclic peptides were evaluated for their ability to inhibit the adhesion of WM115 melanoma cells, which express relevant integrins. The results indicated that modifications to the peptide backbone, including the incorporation of β-ACPC scaffolds, significantly influenced the inhibitory potency. nih.gov

| Compound | Description | IC50 [μM] (Inhibition of WM115 cell adhesion to vitronectin) |

|---|---|---|

| cyclo-(-Arg-Gly-Asp-d-Phe-Val-) | Reference cyclic RGD peptide | 5.1 ± 1.8 |

| cyclo-[-Arg-Gly-Asp-(1S,2R)-β-ACPC-Val-] | Analogue with (1S,2R)-β-ACPC scaffold | 75 ± 32.5 |

| cyclo-[-Arg-Gly-Asp-(1R,2S)-β-ACPC-Val-] | Analogue with (1R,2S)-β-ACPC scaffold | 124.5 ± 10.6 |

Data sourced from Gazzola, S. et al. nih.gov

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that play a critical role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. nih.govmdpi.com Because of this vital function, they are attractive targets for the development of antimicrobial agents. nih.govmdpi.com Isoleucyl-tRNA synthetase (IleRS), specifically, has been successfully targeted by the antibiotic mupirocin. nih.gov

The inhibition of IleRS can be measured through various in vitro assays. One common method is the ATP-depletion assay, which measures the enzyme's consumption of ATP during the first step of the aminoacylation reaction. nih.gov Another method is the radioactive aminoacylation assay, which directly measures the transfer of a radiolabeled amino acid (like ³H-Isoleucine) to its tRNA. nih.gov While specific inhibitory data for this compound against IleRS is not detailed in the provided search results, studies on other small molecules have validated IleRS as a druggable target. nih.gov Structure-activity relationship studies on analogues of the known IleRS inhibitor SB-203207 have shown that changes to the core structure, stereochemistry, or key functional groups can significantly decrease inhibitory potency, highlighting the specific structural requirements for binding and inhibition. drugbank.com

Cellular Permeation and Intracellular Accumulation Mechanisms (In Vitro Models)

The ability of a compound to cross the cell membrane and accumulate intracellularly is crucial for its biological activity, especially for compounds targeting intracellular molecules like tRNA synthetases. In vitro models, such as endothelial or epithelial cell monolayers (e.g., Caco-2 cells), are used to assess cellular permeability. nih.gov These assays can measure the flux of a compound across the cell layer, often by monitoring its appearance in a receiving chamber over time. nih.gov While specific studies on the cellular permeation of this compound were not found, research on related aminocyclohexyl derivatives has been conducted, indicating that such molecules can be designed to achieve cellular entry. researchgate.net The physicochemical properties of a molecule, including its lipophilicity and hydrogen bonding capacity, are key determinants of its ability to permeate biological membranes.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds by making systematic modifications to their chemical structure. drugdesign.orgmans.edu.eg For derivatives containing a cyclohexene (B86901) carboxylic acid moiety, SAR studies have provided valuable insights into the features that govern their biological activity.

In a study of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, researchers synthesized a series of compounds and evaluated their antimicrobial activity against various bacterial and fungal strains. nih.govmdpi.com The minimal inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined for each compound. The results highlighted the importance of specific substituents on the molecule. For instance, certain substituents were found to be crucial for anti-mycobacterial and anti-staphylococcal activity. mdpi.com

Key SAR findings include:

Effect of the Cyclohexene Double Bond : The presence of the double bond in the cyclohexene ring was found to enhance the antiproliferative activity of some derivatives compared to their saturated cyclohexane (B81311) counterparts. nih.gov

Influence of Substituents : The nature of the substituents at various positions had a significant impact on activity. A 4-methylphenyl group at a specific position was beneficial for antituberculosic and antibacterial activity, while a 4-nitrophenyl group was detrimental. mdpi.com A 2-pyridyl substituent was identified as being important for antiproliferative activity. nih.gov

| Compound | Substituents | MIC [μg/mL] vs. M. smegmatis | MIC [μg/mL] vs. S. aureus |

|---|---|---|---|

| 2a | R¹ = Phenyl, R² = Phenyl | 64 | 256 |

| 2b | R¹ = 2-Pyridyl, R² = 2-Pyridyl | >512 | >512 |

| 2c | R¹ = Phenyl, R² = 4-Methylphenyl | 64 | 64 |

| 2d | R¹ = Phenyl, R² = 4-Nitrophenyl | 512 | >512 |

| 2e | R¹ = 2-Pyridyl, R² = Phenyl | 256 | 512 |

| 2f | R¹ = 2-Pyridyl, R² = 4-Methylphenyl | 128 | >512 |

Data adapted from Gębura, K. et al. mdpi.com

Investigating Molecular Pathways and Mechanisms of Action in Model Systems (In Vitro)

Understanding the molecular pathway a compound affects is key to elucidating its mechanism of action. For compounds that inhibit essential enzymes like IleRS, the primary downstream effect is the disruption of protein synthesis. nih.gov This occurs because the inhibition of IleRS prevents the charging of tRNA with isoleucine, leading to a depletion of isoleucyl-tRNA. nih.govebi.ac.uk The ribosome stalls when it encounters an isoleucine codon in an mRNA sequence, and protein elongation is halted. This arrest of protein synthesis is detrimental to the cell, particularly in rapidly dividing cells or microorganisms, ultimately leading to cell death or growth inhibition. nih.gov

In addition to direct enzyme inhibition, studies on related cyclohexene derivatives have explored effects on inflammatory pathways. For example, certain bioactive compounds with a cyclohexene moiety have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. mdpi.com This suggests that, depending on their specific structure, aminocyclohexene-based compounds could potentially modulate cellular signaling pathways beyond protein synthesis.

Applications in Advanced Materials and Supramolecular Chemistry

Incorporation into Peptidomimetics and Foldamers

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess enhanced properties, such as increased stability against enzymatic degradation. Foldamers are sequence-specific oligomers that adopt well-defined, folded conformations, similar to proteins. nih.gov Cyclic amino acids like cis-2-Amino-4-cyclohexene-1-carboxamide and its analogs are key components in the construction of both.

The synthesis of peptidomimetics incorporating cyclic amino acid scaffolds is a strategic approach to creating conformationally restricted molecules. Standard solid-phase peptide synthesis (SPPS) techniques are commonly employed to build the linear peptide precursor. The cyclization, which is often the most challenging step, can be achieved through various methods, including head-to-tail amide bond formation or side-chain-to-side-chain linkages. nih.govnih.gov

A powerful technique for creating certain types of cyclic amino acid derivatives and constrained peptides is Ring-Closing Metathesis (RCM). uu.nlcapes.gov.br This reaction uses ruthenium-based catalysts to form a carbon-carbon double bond, effectively cyclizing a diene-containing linear precursor. uu.nl Given the cyclohexene (B86901) ring of this compound, RCM represents a viable strategy for synthesizing more complex, constrained peptidomimetic structures based on this scaffold. The introduction of turn-inducing elements is a common strategy to facilitate the entropically unfavorable pre-cyclization conformation required for efficient ring closure. nih.gov

A primary application of cyclic β-amino acids is their remarkable ability to induce and stabilize specific secondary structures in peptides. When incorporated into a peptide backbone, their rigid ring structure restricts conformational freedom and pre-organizes the chain into predictable folds. nih.govresearchgate.net

Extensive research on analogs of the target compound has demonstrated their prowess as helix-inducing agents. For instance, α/β-peptides composed of alternating L-alanine and cis-2-aminocyclohex-4-enecarboxylic acid (cis-ACHE) have been shown to adopt stable 11/9-helical conformations, both in solution and in the crystalline state. rsc.org Similarly, peptides with alternating cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) residues also form 11/9-helices. nih.gov The stability of these helices is influenced by the solvent, with a tendency for the folding propensity to decrease in more polar, protic solvents. nih.gov This highlights an area where further modification of the cyclohexene ring could be used to enhance stability.

The table below summarizes secondary structures induced by related cyclic amino acids.

| Cyclic Amino Acid Building Block | Peptide Type | Resulting Secondary Structure |

| cis-2-aminocyclohex-4-enecarboxylic acid (cis-ACHE) | α/β-peptide (alternating with L-alanine) | 11/9-Helix rsc.org |

| cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) | α/β-peptide (alternating with α-amino acids) | 11/9-Helix nih.gov |

| trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) | β-peptide homooligomer | 14-Helix chemrxiv.org |

| cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) | α/β-peptide | 16/18-Helix researchgate.net |

These findings strongly suggest that this compound would also serve as a potent inducer of helical structures, making it a valuable tool for designing peptides with specific three-dimensional shapes.

The incorporation of rigid cyclic scaffolds into peptides leads to the creation of hybrid biomaterials with enhanced properties. A key advantage is increased proteolytic stability. nih.gov Protease enzymes typically recognize and cleave peptides in an extended conformation; by forcing the peptide into a stable, folded structure, these cyclic amino acids render the material resistant to enzymatic degradation. This property is crucial for the development of peptide-based therapeutics with longer half-lives in vivo.

Furthermore, these building blocks can be used to design self-assembling peptides for tissue engineering scaffolds. nih.govnih.gov By controlling the sequence and structure, materials can be designed to self-organize into hydrogels or other matrices that mimic the native extracellular environment, providing a suitable framework for cell growth and tissue regeneration. researchgate.netresearchgate.net

Role as Conformational Probes in Biological Systems

The conformational rigidity of cyclic amino acids makes them excellent probes for studying the structure-activity relationships of biologically active peptides. By replacing a flexible, native amino acid residue with a constrained analog like this compound, researchers can lock the peptide backbone into a specific orientation.

This "conformational locking" strategy allows for the systematic exploration of the bioactive conformation of a peptide. If the modified peptide retains or enhances its biological activity, it provides strong evidence that the induced conformation is close to the one required for binding to its biological target (e.g., a receptor or enzyme). Conversely, a loss of activity suggests that the imposed structure is not favorable for the biological interaction. This approach is invaluable in drug design, helping to refine lead compounds into more potent and selective therapeutic agents. mdpi.com

Self-Assembly and Supramolecular Architectures from Cyclic Amino Acid Scaffolds

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Peptides are excellent building blocks for supramolecular assembly due to the directional nature of the hydrogen bonds between their amide backbones. nih.gov

Cyclic peptides, in particular, can be designed to self-assemble into highly ordered supramolecular architectures. By engineering the peptide sequence with alternating D- and L-amino acids, flat, ring-like structures can be created. These rings can then stack on top of one another, driven by intermolecular hydrogen bonds, to form long, hollow nanotubes. researchgate.net The exterior of these nanotubes can be functionalized by the amino acid side chains, allowing for the tuning of their chemical and physical properties.

While this research has primarily focused on peptides made entirely of cyclic amino acids or alternating D/L sequences, the principles can be extended to scaffolds like this compound. By incorporating this compound into larger molecular designs, it is possible to direct the formation of novel, self-assembling materials for applications in nanotechnology, drug delivery, and regenerative medicine. nih.govduke.edu

Future Research Directions and Unaddressed Research Questions

Development of More Efficient and Sustainable Synthetic Routes for cis-2-Amino-4-cyclohexene-1-carboxamide

The future synthesis of this compound and its derivatives must prioritize efficiency and sustainability, moving away from traditional methods that often rely on hazardous reagents and generate significant waste. jddhs.comjddhs.com A key unaddressed question is how to achieve high diastereoselectivity for the cis isomer while adhering to the principles of green chemistry.

Future research should focus on several promising areas:

Biocatalysis: The use of enzymes, such as transaminases or lipases, offers a highly selective and environmentally benign approach. nih.govresearchgate.net A potential biocatalytic route could involve the stereoselective amination of a cyclohexene (B86901) precursor. nih.gov Research is needed to identify or engineer enzymes capable of recognizing the specific cyclohexene scaffold and delivering the desired cis stereochemistry.

Catalytic Asymmetric Synthesis: Developing novel transition-metal or organocatalytic methods for the key bond-forming reactions would be a significant advancement. For instance, a catalytic asymmetric Diels-Alder reaction between a suitable 1,3-diene and an acrylamide (B121943) derivative could construct the cyclohexene core with high stereocontrol.

Flow Chemistry: Continuous flow processing can enhance reaction efficiency, safety, and scalability. jddhs.com Investigating the synthesis of this compound using microreactor technology could lead to higher yields, reduced reaction times, and minimized byproduct formation. jddhs.com

Sustainable Solvents and Reagents: A shift towards greener solvents, such as cyclopentyl methyl ether or water-based systems, is crucial. nih.govresearchgate.net Research should also explore the use of renewable starting materials and reagents with higher atom economy to minimize the environmental footprint of the synthesis. jddhs.com

| Synthetic Approach | Potential Advantages | Key Research Question |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net | Can an enzyme be identified or engineered for the selective cis-amination of a cyclohexene precursor? |

| Asymmetric Catalysis | High enantiomeric and diastereomeric control, catalytic efficiency. | What catalyst system can effectively control the stereochemistry of the amine and carboxamide groups in a one-pot reaction? |

| Flow Chemistry | Improved safety, scalability, and process control; reduced reaction times. jddhs.com | Can a continuous flow process be designed to improve the yield and purity of the target compound? |

| Green Solvents | Reduced environmental impact, improved process safety. jddhs.com | Which green solvent system provides optimal solubility and reactivity for the key synthetic steps? |

Advanced Spectroscopic and Computational Integration for Comprehensive Characterization

A complete understanding of the structure, conformation, and electronic properties of this compound is essential for predicting its reactivity and biological interactions. While standard techniques like NMR and IR spectroscopy provide basic structural information, a deeper characterization requires the integration of advanced methods with computational modeling. orientjchem.orgrsc.org

Future research should aim to:

Integrate Experimental and Theoretical Data: Combine high-resolution 2D NMR techniques (like NOESY and ROESY) with Density Functional Theory (DFT) calculations to accurately determine the preferred solution-state conformation of the cyclohexene ring and the relative orientation of the substituents. researchgate.net This synergy can resolve ambiguities in spectral assignments and provide a more dynamic picture of the molecule's structure. researchgate.netntu.edu.sg

Chiroptical Spectroscopy: Given the molecule's chirality, the use of chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) is warranted. Comparing experimental VCD/ECD spectra with quantum chemical predictions can provide an unambiguous assignment of the absolute configuration of the stereocenters.

Solid-State Analysis: Single-crystal X-ray crystallography would provide definitive information on the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns. researchgate.net This data is invaluable for understanding its physical properties and for computational model validation. rsc.org

| Technique | Information Gained | Unaddressed Question |

| 2D NMR + DFT | Solution-state conformation, proton-proton distances, electronic structure. researchgate.net | What is the dominant conformational isomer in different solvent environments, and how does this affect its reactivity? |

| VCD/ECD Spectroscopy | Absolute configuration, solution-state stereochemistry. | Can chiroptical methods be used to track stereochemical changes during synthesis or biological interactions? |

| X-ray Crystallography | Solid-state structure, bond lengths/angles, intermolecular packing. researchgate.net | What hydrogen-bonding networks does the molecule form in the solid state, and how do they influence its physical properties? |

Exploration of Novel Biological Targets and Therapeutic Potential (In Vitro) for Analogues

The cyclohexene scaffold is a common feature in many biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comppor.aznih.gov The specific arrangement of functional groups in this compound suggests potential interactions with various biological targets, though its own activity is not yet well-defined. Future research should focus on synthesizing a library of analogues and screening them against novel biological targets in vitro.

Key research directions include:

Analogue Synthesis and Library Development: Create a focused library of derivatives by modifying the amine, carboxamide, and cyclohexene moieties. For example, N-acylation of the amino group or substitution on the cyclohexene ring could systematically probe the structure-activity relationship (SAR). acs.org

High-Throughput Screening (HTS): Screen the analogue library against a diverse panel of biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), which are implicated in a wide range of diseases.

Target Identification and Validation: For any "hit" compounds identified through HTS, subsequent studies would be necessary to identify the specific molecular target and validate the mechanism of action. This could involve techniques like thermal shift assays, affinity chromatography, and cell-based reporter assays. nih.gov

Antimicrobial and Anticancer Evaluation: Given the known activities of related structures, analogues should be evaluated for their potential as antimicrobial or anticancer agents. orientjchem.orgmdpi.com For instance, cytotoxicity could be assessed against various cancer cell lines, such as MCF-7 (breast) and HepG2 (liver). orientjchem.org

| Potential Therapeutic Area | Rationale Based on Structural Motifs | Suggested In Vitro Assay |

| Oncology | Cyclohexane-1-carboxamide derivatives have shown cytotoxicity against cancer cell lines. orientjchem.org | MTT assay against a panel of human cancer cells (e.g., MCF-7, A549). orientjchem.org |

| Anti-inflammatory | Cyclohexene derivatives have demonstrated inhibition of inflammatory mediators like nitric oxide (NO). nih.gov | Measurement of NO and cytokine (e.g., TNF-α, IL-6) production in LPS-stimulated macrophages. nih.gov |

| Antimicrobial | The cyclohexene moiety is present in various natural and synthetic antimicrobial compounds. mdpi.comppor.az | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. mdpi.com |

| Neurological Disorders | 4-Amino-cyclohexane derivatives have been investigated as analgesics. acs.org | Receptor binding assays for opioid and NOP receptors. |

Integration into Complex Chemical and Biological Systems

Beyond its potential as a standalone therapeutic agent, this compound can be envisioned as a versatile building block or molecular probe for integration into more complex systems. Its bifunctional nature (amine and carboxamide) and defined stereochemistry make it an attractive scaffold for applications in chemical biology and materials science.

Future research should explore:

Peptidomimetics: Incorporating the molecule as a constrained amino acid analogue into peptide sequences. The cyclohexene backbone could enforce specific secondary structures (e.g., turns) and improve metabolic stability compared to natural peptides.

Chemical Probes: Functionalizing the molecule with reporter tags (e.g., fluorophores, biotin) to create chemical probes. These probes could be used to study biological processes or identify binding partners within cells.

Polymer and Materials Science: Using the compound as a monomer or cross-linking agent in polymer synthesis. The rigid cyclohexene core and hydrogen-bonding capabilities of the amine and carboxamide groups could impart unique structural and thermal properties to the resulting materials.

Methodological Innovations in Mechanistic and SAR Studies

A deep understanding of the relationship between the structure of this compound analogues and their biological activity (SAR) is crucial for rational drug design. acs.org Future efforts should leverage modern methodological innovations to accelerate and refine this process.

Key areas for innovation include:

Computational SAR Analysis: Employing molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of virtual analogues. acs.org This in silico approach can help prioritize the synthesis of the most promising compounds, saving time and resources.

Mechanism of Action Studies: For active compounds, advanced techniques are needed to elucidate their precise mechanism of action. This could involve photoaffinity labeling to covalently link the compound to its biological target for subsequent identification by mass spectrometry.

Fragment-Based Drug Discovery (FBDD): Using the core this compound scaffold as a starting point in an FBDD campaign. Small fragments could be "grown" or "linked" from this core to optimize interactions with a specific biological target.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-2-Amino-4-cyclohexene-1-carboxamide with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via catalytic asymmetric hydrogenation or enzymatic transaminase-catalyzed reactions. For chemical synthesis, use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to control stereochemistry during cyclohexene ring functionalization. For enzymatic approaches, optimize reaction conditions (pH, temperature, co-solvents) using transaminases engineered for steric bulk tolerance . Validate purity via chiral HPLC or polarimetry, and confirm stereochemistry with X-ray crystallography (as demonstrated in cyclohexane carboxylate analogs) .

Q. Which spectroscopic techniques are most effective for characterizing cis-2-Amino-4-cyclohexene-1-carboxamide?

- Methodological Answer : A combination of techniques is recommended:

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and hydrogenation states. Compare chemical shifts with cyclohexane carboxylate derivatives (e.g., δ ~2.5–3.5 ppm for cyclohexene protons) .

- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm) and NH bending (~1600 cm) bands .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, as applied to cis-cyclohexane-1,2-dicarboxylate structures .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the stability and reactivity of cis-2-Amino-4-cyclohexene-1-carboxamide in solid-state and solution phases?

- Methodological Answer : Conduct X-ray crystallography to map intermolecular interactions (e.g., O–H⋯O or N–H⋯O bonds). For example, head-to-tail hydrogen bonding in carboxylate analogs forms cyclic motifs, stabilizing crystal lattices . In solution, use variable-temperature NMR to study dynamic hydrogen bonding and its impact on tautomerism or aggregation.

Q. What strategies resolve contradictions in reported stereochemical outcomes during functionalization of the cyclohexene ring?

- Methodological Answer :

Comparative Reaction Monitoring : Track intermediates via in situ FTIR or LC-MS to identify competing pathways (e.g., epimerization under acidic/basic conditions).

Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to compare transition-state energies for cis vs. trans configurations.

Cross-Validation : Replicate experiments under varied conditions (solvent, catalyst loading) and cross-reference with structurally similar systems (e.g., trans-2-amino-4-cyclohexene-1-carboxylate hydrochloride) .

Q. How can researchers determine the pKa and solubility profile of cis-2-Amino-4-cyclohexene-1-carboxamide in aqueous and organic media?

- Methodological Answer :

- Potentiometric Titration : Measure pKa values in water or DMSO using a glass electrode. Compare results with cyclohexane carboxylic acid analogs (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid, pKa ~4.7) .

- Solubility Assay : Use shake-flask methods with HPLC quantification. Adjust solvent polarity (e.g., water:acetonitrile gradients) to mimic physiological or reaction conditions.

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing variability in synthetic yields across different batches?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst type). Use ANOVA to assess significance and response surface methodology (RSM) for optimization. For small datasets, non-parametric tests (e.g., Mann-Whitney U) compare yield distributions between protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.